(2R)-N-Ethyl-2-hydroxypropanamide

Catalog No.
S13962351
CAS No.
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-N-Ethyl-2-hydroxypropanamide

Product Name

(2R)-N-Ethyl-2-hydroxypropanamide

IUPAC Name

(2R)-N-ethyl-2-hydroxypropanamide

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1

InChI Key

PWHWWMHNXSWQLD-SCSAIBSYSA-N

Canonical SMILES

CCNC(=O)C(C)O

Isomeric SMILES

CCNC(=O)[C@@H](C)O

(2R)-N-Ethyl-2-hydroxypropanamide (CAS 152970-08-6) is a highly specialized chiral α-hydroxy secondary amide derived from D-lactic acid [1]. In industrial and scientific procurement, it serves two primary, non-interchangeable roles: as an obligate stereospecific building block for chiral agrochemicals and as a low-volatility, hydrogen-bonding green solvent [2]. Unlike generic polar aprotic solvents, this compound offers a unique combination of a secondary amide N-H donor, a hydroxyl group, and exceptional hydrolytic stability. Buyers prioritize this specific enantiomer when manufacturing the active (R)-isomer of carbamate herbicides or when formulating environmentally compliant, low-VOC aqueous concentrates that require precise rheological and solvation profiles [2].

Research Fit

Workflow Chiral building block for Carbetamide-D5 ISTD synthesis
Selection (R)-enantiomer required for stereochemical fidelity in downstream products
Context Pesticide residue analytical standard preparation and chiral method development

Substituting (2R)-N-ethyl-2-hydroxypropanamide with racemic mixtures, achiral analogs, or alternative green solvents critically compromises downstream utility. In agrochemical synthesis, replacing the (2R)-enantiomer with racemic N-ethyl lactamide yields a 50% inactive product mixture, doubling the required application rate and violating strict environmental regulations for chiral pesticides [1]. Furthermore, substituting with N,N-dimethyl lactamide fails synthetically because it lacks the secondary amine proton necessary for specific condensation reactions, and it alters the hydrogen-bonding network required for solvating complex polar active ingredients. Finally, attempting to use ethyl lactate as a cheaper alternative in aqueous formulations leads to rapid hydrolytic degradation, causing severe pH drift and formulation instability that the robust amide linkage of (2R)-N-ethyl-2-hydroxypropanamide inherently prevents [2].

Substitution Risk

Racemate or (S)-enantiomer Introduces 50% unwanted isomer, compromising diastereomeric purity of carbetamide-D5 and requiring chiral separation.
N-Methyl analog Boiling point drops by ~6–11 °C, altering distillation fraction cut points and potentially affecting purity profiles.
N-Butyl analog Density and refractive index differences shift extraction behaviour and QC identity checks.

Obligate Stereocenter for Carbetamide Active Ingredient Synthesis

In the synthesis of the chiral herbicide carbetamide, the stereochemistry of the final product is entirely dictated by the precursor. Utilizing (2R)-N-ethyl-2-hydroxypropanamide ensures the exclusive formation of (R)-carbetamide, which is the biologically active enantiomer [1]. In contrast, substituting with racemic N-ethyl-2-hydroxypropanamide yields a 50:50 mixture of (R)- and (S)-carbetamide, effectively halving the herbicidal efficacy per gram and doubling the environmental chemical load [2]. This strict stereospecific requirement makes the (2R)-enantiomer a non-negotiable procurement target for regulatory-compliant agrochemical manufacturing.

Evidence DimensionActive Enantiomer Yield in Carbetamide Synthesis
Target Compound Data>99% (R)-carbetamide (biologically active)
Comparator Or BaselineRacemic N-ethyl-2-hydroxypropanamide (yields 50% inactive (S)-isomer)
Quantified Difference100% relative increase in active ingredient yield per mole of precursor
ConditionsStandard phenyl isocyanate condensation assay

Procuring the exact (2R)-enantiomer prevents the synthesis of inactive agrochemical isomers, ensuring high product efficacy and compliance with stringent environmental regulations.

Enantiomer requirement
Head-to-head
Only (R)-enantiomer yields pure Carbetamide-D5; racemate contains 50% (S)-enantiomer, doubling purification steps.
Supports stereochemical control in ISTD synthesis
Chiral separation or diastereomeric interference avoided with (R)-enantiomer.

Superior Hydrolytic Stability in Aqueous Formulations vs. Ester Analogs

When utilized as a polar solvent in aqueous agrochemical or industrial formulations, (2R)-N-ethyl-2-hydroxypropanamide demonstrates exceptional resistance to hydrolysis due to its robust amide linkage [1]. Comparatively, closely related green solvents like ethyl lactate (an ester) undergo rapid hydrolysis in aqueous environments, especially under slight pH deviations, generating lactic acid and ethanol [2]. This degradation not only depletes the solvent but also causes severe pH drift, destabilizing the formulated active ingredients. The amide structure of (2R)-N-ethyl-2-hydroxypropanamide ensures long-term shelf stability in water-based suspension concentrates.

Evidence DimensionHydrolytic Degradation Rate in Aqueous Media
Target Compound DataHighly stable (minimal degradation over standard shelf-life)
Comparator Or BaselineEthyl lactate (rapid hydrolysis to lactic acid and ethanol)
Quantified DifferenceOrders of magnitude lower hydrolysis rate; prevents formulation pH drift
ConditionsAqueous formulation storage at ambient to elevated temperatures

Provides critical shelf-life stability for aqueous formulations where ester-based solvents would degrade and compromise the product.

Boiling point (ΔT)
Cross-study comparable
280.9 °C vs N-methyl analog 270–275 °C; ΔT ≈ 5.9–10.9 °C higher.
Supports distillation-based purification selectivity
Fraction cut points may require re-optimisation with N-ethyl analog.

Enhanced Solvation via Secondary Amide Hydrogen Bonding

As a solvent, (2R)-N-ethyl-2-hydroxypropanamide features a secondary amide group, providing both a strong hydrogen bond donor (N-H) and acceptor (C=O), in addition to its hydroxyl group [1]. This dual-donor/acceptor capacity allows it to solvate a broader range of complex, highly polar active ingredients compared to tertiary amide solvents like N,N-dimethyl lactamide, which lack the N-H donor [1]. This specific hydrogen-bonding network also contributes to unique rheological properties, making it superior for stabilizing concentrated suspension formulations where intermolecular interactions are critical for preventing phase separation.

Evidence DimensionHydrogen Bond Donor Capacity
Target Compound DataPresence of secondary N-H donor (Hansen parameter δh elevated)
Comparator Or BaselineN,N-dimethyl lactamide (tertiary amide, lacks N-H donor)
Quantified DifferenceExpanded solubility window for protic and highly polar active ingredients
ConditionsSolvent parameter analysis and active ingredient dissolution profiling

Allows formulators to dissolve and stabilize complex active ingredients that are insoluble in tertiary amide or purely aprotic solvents.

Density & refractive index
Cross-study comparable
Density 1.019 g/cm³ (Δ -0.227 vs N-methyl); RI 1.44 (Δ -0.0475 vs N-methyl, -0.0163 vs N-butyl).
Supports rapid QC identity checks
Literature values; in-house verification recommended for batch control.

Ultra-Low Volatility for Green Solvent Compliance

Industrial procurement is increasingly shifting away from conventional polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) due to strict volatile organic compound (VOC) regulations and toxicity concerns. (2R)-N-ethyl-2-hydroxypropanamide serves as a high-performance, low-VOC alternative, exhibiting a vapor pressure significantly lower than NMP (typically <0.2 mmHg at 20°C) and a high flash point [1]. This thermal profile drastically reduces evaporative losses during high-temperature processing and minimizes occupational exposure, making it a preferred solvent for environmentally compliant manufacturing and agricultural sprays [1].

Evidence DimensionVapor Pressure at 20°C
Target Compound Data< 0.2 mmHg (Low VOC emission potential)
Comparator Or BaselineN-methyl-2-pyrrolidone (NMP) (~0.3 mmHg, high regulatory scrutiny)
Quantified DifferenceSignificantly reduced volatility and improved safety profile
ConditionsStandard ambient temperature and pressure (SATP)

Enables the replacement of regulated solvents like NMP in industrial processes, ensuring compliance with environmental and occupational safety standards.

Chiral auxiliary profile
Class-level
Inferred diastereomeric ratio ~85:15–90:10 for DKR of α-bromoesters based on lactamide class trends (pyrrolidinyl lactamide dr 98:2).
Supports DKR selectivity tuning
No direct N-ethyl data; steric interpolation from reported analogs.

Enantiopure Agrochemical Active Ingredient Synthesis

Directly leveraging its strict (2R) stereocenter, this compound is the obligate precursor for synthesizing (R)-carbetamide and related enantiopure carbamate herbicides, ensuring maximum biological efficacy and regulatory compliance [1].

Hydrolytically Stable Aqueous Suspension Concentrates

Due to its robust amide linkage that resists hydrolysis, it is the preferred green solvent for long shelf-life aqueous agrochemical formulations where ester-based solvents like ethyl lactate would degrade and cause pH drift [2].

High-Polarity Solvation in Green Chemistry Workflows

Utilizing its secondary amide N-H hydrogen bond donor, it serves as a superior solvent for dissolving complex, highly polar active ingredients that fail to solubilize in tertiary amides like N,N-dimethyl lactamide [2].

Low-VOC Replacement for Regulated Polar Aprotic Solvents

With its exceptionally low vapor pressure, it is an ideal drop-in replacement for toxic or highly regulated solvents like NMP in industrial coatings, cleaning formulations, and agricultural sprays [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Carbetamide-D5 internal standard synthesis
Enantiomeric purity requirement
Stereochemical fidelity and diastereomeric purity
Asymmetric dynamic kinetic resolution studies
Steric tuning of chiral auxiliary
Diastereoselectivity and yield optimisation
Multi-lactamide quality control workflows
Physical property fingerprinting
Density and refractive index specification verification

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Heavy Atom Count

8

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